molecular formula C22H22INO4S2 B11676427 (5Z)-3-ethyl-5-{3-iodo-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-ethyl-5-{3-iodo-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11676427
M. Wt: 555.5 g/mol
InChI Key: MHKTXRBTDINKNP-UYRXBGFRSA-N
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Description

(5Z)-3-ethyl-5-{3-iodo-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring, an iodinated benzylidene group, and various ether and methoxy substituents. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-ethyl-5-{3-iodo-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Thiazolidinone Ring: This can be achieved through the reaction of an appropriate amine with carbon disulfide and an alkyl halide under basic conditions.

    Introduction of the Benzylidene Group: The benzylidene moiety can be introduced via a condensation reaction between the thiazolidinone intermediate and an aldehyde derivative.

    Iodination and Etherification: The iodinated benzylidene group and ether substituents are introduced through electrophilic substitution and nucleophilic substitution reactions, respectively.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-ethyl-5-{3-iodo-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The iodinated benzylidene group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Amines, thiols, dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Scientific Research Applications

(5Z)-3-ethyl-5-{3-iodo-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-3-ethyl-5-{3-iodo-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity, leading to changes in cellular signaling.

    Disrupting Cellular Processes: Affecting processes such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

Similar Compounds

    3-[(5E)-5-(3,4-Dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate: A structurally similar compound with different substituents.

    Ethyl acetoacetate: A simpler compound that shares some functional groups but lacks the complexity of the thiazolidinone ring and iodinated benzylidene group.

Uniqueness

The uniqueness of (5Z)-3-ethyl-5-{3-iodo-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C22H22INO4S2

Molecular Weight

555.5 g/mol

IUPAC Name

(5Z)-3-ethyl-5-[[3-iodo-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H22INO4S2/c1-4-24-21(25)19(30-22(24)29)13-15-11-16(23)20(18(12-15)26-3)28-10-9-27-17-8-6-5-7-14(17)2/h5-8,11-13H,4,9-10H2,1-3H3/b19-13-

InChI Key

MHKTXRBTDINKNP-UYRXBGFRSA-N

Isomeric SMILES

CCN1C(=O)/C(=C/C2=CC(=C(C(=C2)I)OCCOC3=CC=CC=C3C)OC)/SC1=S

Canonical SMILES

CCN1C(=O)C(=CC2=CC(=C(C(=C2)I)OCCOC3=CC=CC=C3C)OC)SC1=S

Origin of Product

United States

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